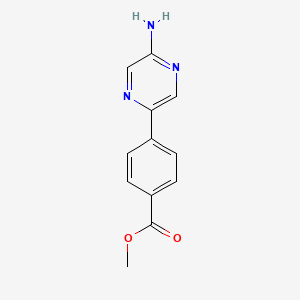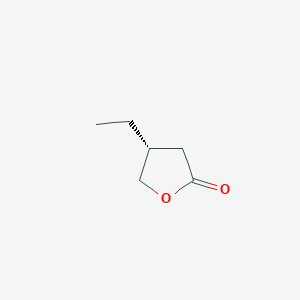
(R)-4-Ethyldihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Ethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of furan derivatives. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a furan ring with an ethyl group attached to the fourth carbon and a lactone (cyclic ester) structure. The presence of the chiral center at the fourth carbon makes it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyldihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a 4-ethyl-2-buten-1-ol, the compound can be cyclized using an acid catalyst to form the desired furan ring.
Industrial Production Methods
In an industrial setting, the production of ®-4-Ethyldihydrofuran-2(3H)-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or crystallization are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
®-4-Ethyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
科学的研究の応用
®-4-Ethyldihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
作用機序
The mechanism by which ®-4-Ethyldihydrofuran-2(3H)-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(S)-4-Ethyldihydrofuran-2(3H)-one: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-Methyldihydrofuran-2(3H)-one: A similar compound with a methyl group instead of an ethyl group.
Dihydrofuran-2(3H)-one: The parent compound without any alkyl substitution.
Uniqueness
®-4-Ethyldihydrofuran-2(3H)-one is unique due to its chiral nature and specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
(4R)-4-ethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |
InChIキー |
MDQZVJSUBKPTHG-RXMQYKEDSA-N |
異性体SMILES |
CC[C@@H]1CC(=O)OC1 |
正規SMILES |
CCC1CC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
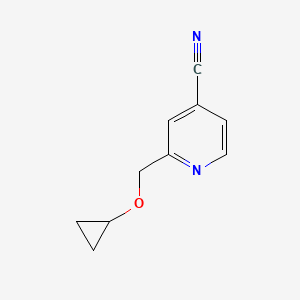
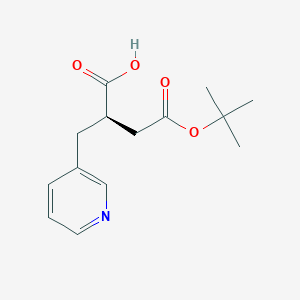
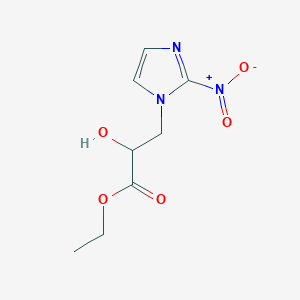
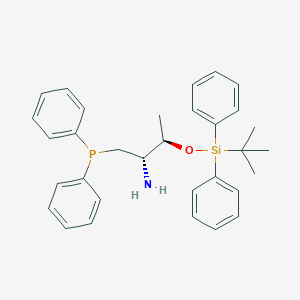
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
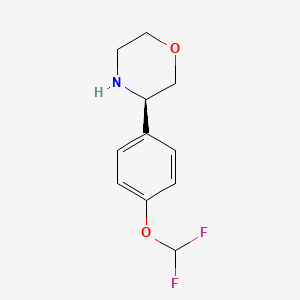
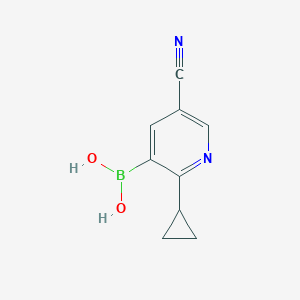
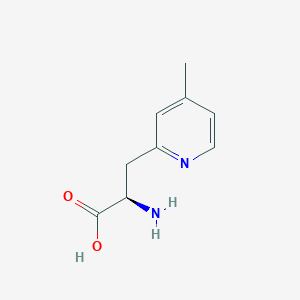
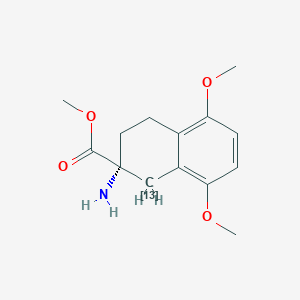
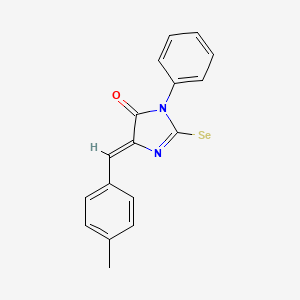
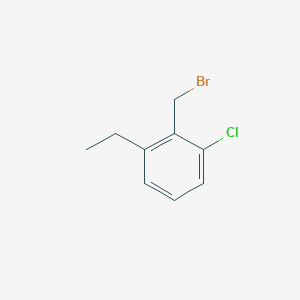
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
